![molecular formula C16H17F2NO3S B7570896 2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline](/img/structure/B7570896.png)
2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline is a chemical compound that belongs to the class of sulfonyl anilines. This compound has gained significant attention in the field of medicinal chemistry due to its potential as a drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of 2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline is not fully understood. However, it is believed that the compound exerts its effects by inhibiting specific enzymes or proteins that are involved in the disease process. For example, in cancer cells, the compound has been shown to inhibit the activity of certain enzymes that are involved in cell division and proliferation. In autoimmune diseases, the compound has been shown to inhibit the activity of specific immune cells that are responsible for the disease process.
Biochemical and Physiological Effects:
2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of specific enzymes and proteins that are involved in the disease process. It has also been shown to reduce inflammation and improve the symptoms of autoimmune diseases. In cancer cells, the compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline in lab experiments include its high purity, good yields, and ease of synthesis. The compound has also been extensively studied for its potential as a drug candidate for various diseases. However, the limitations of using the compound in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline. These include:
1. Further optimization of the synthesis method to reduce the cost and increase the yield of the compound.
2. Investigation of the mechanism of action of the compound to fully understand how it exerts its effects.
3. Development of analogs of the compound to improve its potency and selectivity.
4. Evaluation of the safety and efficacy of the compound in clinical trials for the treatment of cancer, inflammation, and autoimmune diseases.
5. Investigation of the potential of the compound as a diagnostic tool for specific diseases.
Synthesemethoden
The synthesis of 2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline involves the reaction of 2-(chloromethyl)phenylmethanol with 2-(difluoromethylsulfonyl)aniline in the presence of a base such as potassium carbonate. The reaction yields the desired product in good yields and high purity. The synthesis method has been optimized and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline has been extensively studied for its potential as a drug candidate for various diseases. The compound has shown promising results in preclinical studies for the treatment of cancer, inflammation, and autoimmune diseases. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and improve the symptoms of autoimmune diseases.
Eigenschaften
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO3S/c1-22-11-13-7-3-2-6-12(13)10-19-14-8-4-5-9-15(14)23(20,21)16(17)18/h2-9,16,19H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZKWMSSDYKLDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1CNC2=CC=CC=C2S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

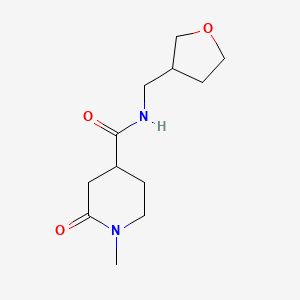
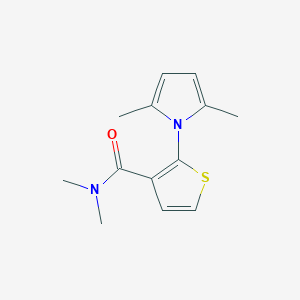
![[2-(2-Methylphenyl)pyrrolidin-1-yl]-(2-methylpyrimidin-4-yl)methanone](/img/structure/B7570821.png)
![N,1-dimethyl-N-[1-(5-methylthiophen-2-yl)ethyl]-6-oxopyridine-3-carboxamide](/img/structure/B7570825.png)
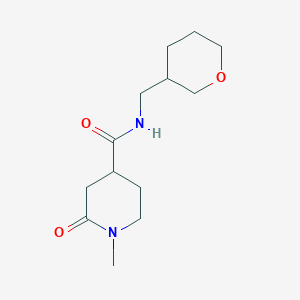
![7-Phenyl-1-[3-(2,2,2-trifluoroethoxy)propanoyl]-1,4-diazepan-5-one](/img/structure/B7570840.png)
![4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide](/img/structure/B7570847.png)
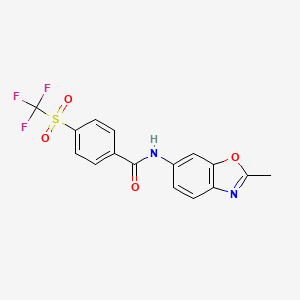
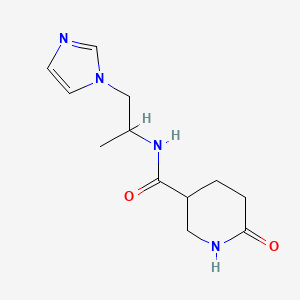
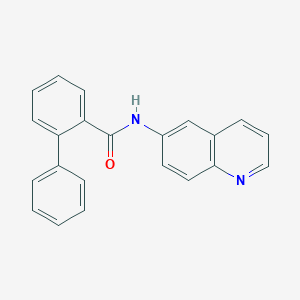
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine](/img/structure/B7570877.png)
![3-indol-1-yl-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine](/img/structure/B7570884.png)
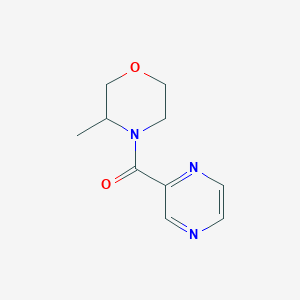
![2-[(1-Phenylpyrazol-3-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B7570903.png)